

Spectroscopic data of 5-(3-Chlorophenyl)thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazole-2-carbaldehyde

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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Chlorophenyl)thiazole-2-carbaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for **5-(3-Chlorophenyl)thiazole-2-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. As a molecule incorporating a reactive aldehyde, a privileged thiazole scaffold, and a substituted phenyl ring, its precise structural elucidation is paramount for its application in targeted synthesis.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

The molecular formula of the title compound is C₁₀H₆ClNOS, corresponding to a molecular weight of 223.68 g/mol.^[1] The structural confirmation relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Assignment Framework

Understanding the molecule's architecture is the first step in interpreting its spectral data. The structure consists of a thiazole ring substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with a carbaldehyde group.

Caption: Numbered structure of **5-(3-Chlorophenyl)thiazole-2-carbaldehyde**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides critical information about the electronic environment and connectivity of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic, thiazole, and chlorophenyl protons.

Anticipated ^1H NMR Spectral Data

The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from aromatic systems.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale
Aldehyde-H (CHO)	9.5 – 10.5	Singlet (s)	Strong deshielding by the electronegative oxygen of the carbonyl group.[1]
Thiazole-H4	7.5 – 8.5	Singlet (s)	Located in an electron-deficient aromatic heterocycle; no adjacent protons for coupling.[1]
Phenyl-H2'	~7.8	Singlet (s) or narrow Triplet (t)	Ortho to the thiazole ring, expected to be a singlet or a narrow triplet due to small meta couplings.
Phenyl-H4', H5', H6'	7.4 – 7.7	Multiplet (m)	Complex splitting pattern due to ortho and meta couplings within the substituted benzene ring.

¹H NMR Data Interpretation Workflow



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Caption: Standard workflow for ¹H NMR analysis.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-(3-Chlorophenyl)thiazole-2-carbaldehyde** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the field frequency using the deuterium signal from the solvent.
- **Shimming:** Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- **Acquisition:** Acquire the ^1H NMR spectrum using standard pulse parameters. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
- **Analysis:** Calibrate the chemical shift scale to the residual solvent peak. Integrate the signals to determine proton ratios and analyze the multiplicities to infer coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.

Anticipated ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aldehyde (C=O)	180 – 190	Carbonyl carbons are highly deshielded and appear far downfield.
Thiazole-C2	168 – 172	Attached to two heteroatoms (N, S) and the electron-withdrawing aldehyde group. [3]
Thiazole-C5	152 – 158	Attached to the phenyl ring and the sulfur atom.[3]
Thiazole-C4	128 – 135	Less deshielded than C2 and C5 within the thiazole ring.[4]
Phenyl-C1' (ipso to Thiazole)	130 – 135	Aromatic carbon directly attached to the heterocycle.
Phenyl-C3' (ipso to Cl)	134 – 137	Direct attachment of the electronegative chlorine atom causes a downfield shift.
Phenyl-C2', C4', C5', C6'	123 – 131	Chemical shifts are influenced by the electronic effects of the chlorine and thiazole substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Characteristic IR Absorption Bands

The IR spectrum provides a distinct "fingerprint" for **5-(3-Chlorophenyl)thiazole-2-carbaldehyde**, confirming the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Significance
~3080	Aromatic C-H Stretch	Medium-Weak	Confirms the presence of C-H bonds on the phenyl and thiazole rings.[6]
~2820 and ~2720	Aldehyde C-H Stretch	Weak	A highly diagnostic pair of bands for the aldehyde functional group.[1][6]
1680 – 1700	Aldehyde C=O Stretch	Strong, Sharp	Indicates a conjugated aldehyde carbonyl group. The conjugation with the thiazole ring lowers the frequency from a typical aliphatic aldehyde.[1][7]
1400 – 1600	C=C and C=N Stretches	Medium-Strong	Aromatic ring stretching vibrations from both the phenyl and thiazole moieties.[1]
Below 800	C-Cl Stretch	Medium-Strong	Appears in the fingerprint region, confirming the presence of the chloro-substituent.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal absorptions.

- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

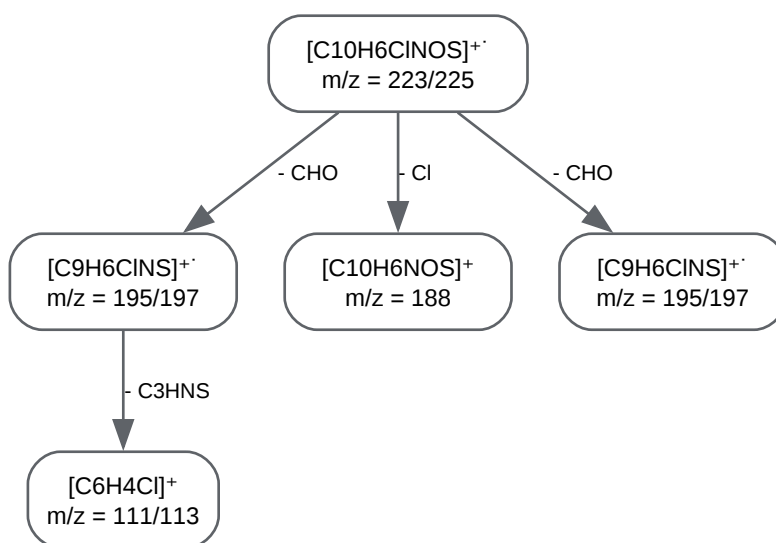
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural clues based on the molecule's fragmentation pattern under ionization.[1]

Expected Mass Spectrum Data (Electron Ionization)

- **Molecular Ion (M^+):** The molecular weight is 223.68 g/mol . The mass spectrum will show a molecular ion peak at m/z 223.[1]
- **Isotopic Pattern:** Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an ~3:1 ratio), a characteristic $M+2$ peak will be observed at m/z 225 with an intensity approximately one-third of the M^+ peak. This is a definitive indicator of a single chlorine atom in the molecule.[1]

Plausible Fragmentation Pathways



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Caption: Major fragmentation pathways for the title compound in EI-MS.

m/z Value	Proposed Fragment	Significance
223 / 225	$[\text{C}_{10}\text{H}_6\text{ClNOS}]^+$ ($\text{M}^+ / \text{M}+2$)	Molecular ion peak, confirms the molecular weight and presence of one chlorine atom.
195 / 197	$[\text{C}_9\text{H}_6\text{ClNS}]^+$	Loss of the formyl radical (-CHO) from the molecular ion.
188	$[\text{C}_{10}\text{H}_6\text{NOS}]^+$	Loss of a chlorine radical (-Cl), a common fragmentation for chloro-aromatics.
111 / 113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Represents the chlorophenyl cation, indicating the cleavage of the bond between the two rings.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source to generate positively charged ions (cations and radical cations).
- **Acceleration:** Accelerate the generated ions through an electric field into the mass analyzer.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions, and plot the relative abundance of each ion against its m/z value to generate the mass spectrum.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of **5-(3-Chlorophenyl)thiazole-2-carbaldehyde**. The aldehydic protons and carbonyl group are clearly identified by their characteristic signals in NMR and IR spectra, respectively. Mass spectrometry confirms the molecular weight and elemental composition, with the isotopic pattern providing definitive evidence for the chlorine substituent. This robust spectroscopic dataset serves as a reliable reference for quality control and for researchers utilizing this versatile synthon in the development of novel therapeutic agents and functional materials.

References

- JETIR Research Journal. Efficient Synthesis and Characterization of Thiazole Derivative. Available from: [\[Link\]](#)
- Royal Society of Chemistry. Supporting Information for publications. Available from: [\[Link\]](#)
- Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Available from: [\[Link\]](#)
- University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [\[Link\]](#)

- Royal Society of Chemistry. Electronic Supplementary Information (ESI) for RSC Advances. Available from: [\[Link\]](#)
- SpectraBase. 5-Chloro-2-(3-chlorophenyl)benzo[d]thiazole - Optional[MS (GC)] - Spectrum. Available from: [\[Link\]](#)
- ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1,2,4]triazole Derivatives. Available from: [\[Link\]](#)
- ResearchGate. Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Available from: [\[Link\]](#)
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. A series of substitution 2-amino thiazole compounds were synthesis by reaction of substitution acetophenone with thiourea and iodine in microwave oven. Available from: [\[Link\]](#)
- PURE. Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Available from: [\[Link\]](#)
- ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Available from: [\[Link\]](#)
- Central Asian Journal of Medical and Natural Science. An Efficient Synthesis and Spectroscopic Characterization of Novel Thiosemicarbazone and Complexes. Available from: [\[Link\]](#)
- Indian Journal of Scientific Research. SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Available from: [\[Link\]](#)
- National Center for Biotechnology Information. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Available from: [\[Link\]](#)

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [\[Link\]](#)
- IOSR Journal of Applied Chemistry. Simulation of IR Spectra of Some Organic Compounds-A Review. Available from: [\[Link\]](#)

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Sources

- 1. [5-\(3-Chlorophenyl\)thiazole-2-carbaldehyde | Benchchem \[benchchem.com\]](#)
- 2. [jetir.org \[jetir.org\]](#)
- 3. [rsc.org \[rsc.org\]](#)
- 4. [asianpubs.org \[asianpubs.org\]](#)
- 5. [iosrjournals.org \[iosrjournals.org\]](#)
- 6. [uanlch.vscht.cz \[uanlch.vscht.cz\]](#)
- 7. [chem.libretexts.org \[chem.libretexts.org\]](#)
- To cite this document: BenchChem. [Spectroscopic data of 5-(3-Chlorophenyl)thiazole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12437834/docs#spectroscopic-data-of-5-3-chlorophenyl-thiazole-2-carbaldehyde\]](https://www.benchchem.com/product/b12437834/docs#spectroscopic-data-of-5-3-chlorophenyl-thiazole-2-carbaldehyde)

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